2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
CAS No.: 1052608-84-0
Cat. No.: VC7526720
Molecular Formula: C20H17ClFN5O5
Molecular Weight: 461.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052608-84-0 |
|---|---|
| Molecular Formula | C20H17ClFN5O5 |
| Molecular Weight | 461.83 |
| IUPAC Name | 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C20H17ClFN5O5/c1-31-14-6-3-10(7-15(14)32-2)23-16(28)9-26-18-17(24-25-26)19(29)27(20(18)30)11-4-5-13(22)12(21)8-11/h3-8,17-18H,9H2,1-2H3,(H,23,28) |
| Standard InChI Key | COCYBWVCJDIOMQ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)N=N2)OC |
Introduction
The compound 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d] triazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule featuring a pyrrolo[3,4-d] triazole core, a 3-chloro-4-fluorophenyl group, and an N-(3,4-dimethoxyphenyl) acetamide moiety. This structure suggests potential biological activity due to the presence of multiple functional groups that can interact with biological targets.
Synthesis
The synthesis of compounds with similar structures typically involves multiple steps, including the formation of an intermediate triazole followed by cyclization to form the pyrrole ring. This process may involve condensation reactions and other organic transformations to assemble the complex heterocyclic system.
Biological Activity
Compounds with pyrrolo[3,4-d] triazole cores have been studied for their potential biological activities, including enzyme inhibition and anti-inflammatory effects. The presence of a 3-chloro-4-fluorophenyl group and an N-(3,4-dimethoxyphenyl) acetamide moiety could enhance binding affinity to specific biological targets, potentially influencing pathways related to cancer or inflammation.
Data Tables
Given the lack of specific data on this compound, we can infer properties from similar compounds:
| Property | Value (Estimated) |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 450-460 g/mol |
| Hydrogen Bond Acceptors | 6-8 |
| Hydrogen Bond Donors | 2-3 |
| Polar Surface Area | 80-100 Å |
Research Findings
Research on similar compounds suggests that they may exhibit significant biological activities, particularly in inhibiting enzymes involved in necroptosis and inflammatory diseases. The unique combination of functional groups in this compound could enhance its binding affinity to biological targets, making it a candidate for further investigation in drug discovery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume